molecular formula C4H4N4O3 B053870 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid CAS No. 116496-93-6

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid

Cat. No.: B053870
CAS No.: 116496-93-6
M. Wt: 156.1 g/mol
InChI Key: WWRSBGQVXOZNDV-UHFFFAOYSA-N
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Description

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a keto group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon dioxide under high pressure and temperature to form the desired product . Another method includes the use of metal-organic frameworks, where 3-amino-1,2,4-triazole-5-carboxylic acid is used as a ligand to form complex structures with metals such as zinc .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid is unique due to the presence of both an amino group and a keto group on the triazine ring, which provides it with distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-amino-5-oxo-4H-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(3(10)11)7-8-4/h(H,10,11)(H3,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSBGQVXOZNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(NC1=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282392
Record name 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116496-93-6
Record name 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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